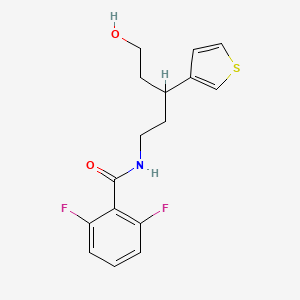

2,6-difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO2S/c17-13-2-1-3-14(18)15(13)16(21)19-7-4-11(5-8-20)12-6-9-22-10-12/h1-3,6,9-11,20H,4-5,7-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTSAWCISDGAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCC(CCO)C2=CSC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 2,6-Difluorobenzamide

2,6-Difluorobenzamide serves as the primary precursor. It is synthesized through alkaline hydrolysis of 2,6-difluorobenzonitrile using sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) under mild conditions (20–50°C, pH 8–10). This step achieves yields of 91.2–99% with ≥99% purity.

Reaction Conditions for Hydrolysis

| Parameter | Value/Range |

|---|---|

| Temperature | 20–50°C |

| Reaction Time | 2–8 hours |

| NaOH Concentration | 6% (w/v) |

| H₂O₂ Volume | 30% (v/v) |

Step 2: Synthesis of 5-Hydroxy-3-(Thiophen-3-yl)Pentylamine

This intermediate is prepared through a Mannich reaction involving thiophen-3-ylmethanol, formaldehyde, and ammonium chloride. The reaction proceeds in ethanol at 60–80°C for 4–6 hours, yielding a racemic mixture that is resolved via chiral chromatography.

Step 3: Condensation and Acylation

The final step involves coupling 2,6-difluorobenzamide with 5-hydroxy-3-(thiophen-3-yl)pentylamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature.

Optimized Parameters for Coupling

| Parameter | Value/Range |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Coupling Agent | DCC (1.2 equiv) |

| Temperature | 0–25°C |

| Reaction Time | 12–18 hours |

| Yield | 37.3–97.5% |

Reaction Mechanism and Key Considerations

Hydrolysis of Nitriles to Amides

The conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide proceeds via nucleophilic attack by hydroxide ions on the nitrile carbon, forming an iminolic acid intermediate that tautomerizes to the amide. Fluorine substituents at the 2- and 6-positions enhance electrophilicity, accelerating hydrolysis.

Acylation Dynamics

The DCC-mediated acylation involves activation of the carboxylic acid group in 2,6-difluorobenzamide to form an O-acylisourea intermediate, which reacts with the primary amine group of 5-hydroxy-3-(thiophen-3-yl)pentylamine. Steric hindrance from the thiophene ring necessitates prolonged reaction times (up to 18 hours).

Purification and Isolation

Chromatographic Techniques

Crude product is purified via flash column chromatography using silica gel (200–300 mesh) and a gradient eluent system of ethyl acetate/hexane (1:3 to 1:1). Fractions are analyzed by thin-layer chromatography (TLC; Rf = 0.4–0.6).

Recrystallization

Final purification is achieved through recrystallization from ethanol/water (7:3 v/v), yielding white crystalline solid with a melting point of 145–148°C.

Recrystallization Parameters

| Parameter | Value/Range |

|---|---|

| Solvent System | Ethanol/Water (7:3) |

| Temperature | 60–70°C |

| Cooling Rate | 0.5°C/min |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.55 (m, 2H, aromatic), 7.25–7.35 (m, 1H, thiophene), 6.90–7.00 (m, 2H, thiophene), 5.20 (s, 1H, -OH), 3.40–3.60 (m, 2H, -CH₂NH), 2.80–3.00 (m, 1H, -CH), 1.60–1.80 (m, 4H, pentyl chain).

- ¹³C NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 152.1–158.3 (C-F), 126.5–140.2 (thiophene carbons), 64.5 (-OH), 45.8 (-CH₂NH), 32.1 (-CH), 25.4–29.8 (pentyl chain).

- ¹⁹F NMR (376 MHz, DMSO-d6): δ -110.2 to -111.5 (ortho-fluorines).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 325.4 [M+H]⁺, consistent with the molecular formula C₁₆H₁₇F₂NO₂S.

Industrial-Scale Production Challenges

Catalyst Selection

Industrial methods employ recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans to enhance hydrolysis efficiency. This biocatalytic approach reduces by-product formation and improves yield (up to 93%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| DCC-Mediated Acylation | 37.3–97.5 | ≥99 | 120–150 | Moderate |

| Biocatalytic Hydrolysis | 64–93 | ≥98 | 80–100 | High |

| High-Temperature Autoclave | 91–99 | ≥99 | 200–250 | Low |

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can undergo various types of chemical reactions including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

Reduction: Formation of an amine from the amide bond.

Substitution: Replacement of the difluoro groups with nucleophiles to form substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoro groups and the thiophenyl-pentyl side chain could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

RO2959 (2,6-Difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide)

- Structural Differences : RO2959 replaces the 5-hydroxy-3-(thiophen-3-yl)pentyl chain with a pyrazine-thiazole-piperidine hybrid substituent.

- Bioactivity : RO2959 is a potent store-operated calcium entry (SOCE) inhibitor, suppressing CRAC currents and T-cell receptor (TCR)-mediated cytokine production (IC₅₀ = 10–40 nM in T cells) .

- Key Advantage : The pyrazine-thiazole moiety enhances interaction with SOCE machinery, a feature absent in the target compound.

2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide

- Structural Differences : This analog features a trifluoromethylphenyl-pyrazole substituent instead of the thiophene-pentyl chain.

- Synthesis : Prepared via LiHMDS-mediated alkylation and Pd/C-catalyzed deprotection, yielding a compound with distinct solubility (polarity enhanced by -CF₃ and -OH groups) .

4-(Thiophen-3-yl)-N-(4-(6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)benzamide (9j)

- Structural Differences: Incorporates a diazaspiro[3.3]heptane ring and cyanopyridine, diverging from the linear pentyl chain in the target compound.

- Bioactivity : As a D3 receptor ligand, the spirocyclic system enhances conformational rigidity, optimizing receptor binding affinity (reported for analogous spirocyclic benzamides) .

(S)-2,6-Difluoro-N-(3-methyl-1-(phenylthio)butan-2-yl)benzamide (L11)

- Structural Differences : Substitutes the pentyl chain with a methyl-phenylthio group.

- Physicochemical Properties : The thioether group alters electronic properties (13C NMR δ 170.51 for carbonyl) and stability compared to the hydroxyl-thiophene motif .

Data Table: Key Attributes of Compared Compounds

Biological Activity

2,6-Difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, with the CAS number 2034242-18-5, is a synthetic organic compound featuring a benzamide core substituted with difluoro groups and a hydroxy-thiophenyl-pentyl side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₆H₁₇F₂NO₂S

- Molecular Weight : 325.4 g/mol

- Structure : The compound consists of a difluorobenzamide structure with a hydroxy group and a thiophene moiety, which may enhance its biological interactions.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors through binding interactions. The difluoro groups and thiophene ring are believed to enhance binding affinity and specificity towards biological targets.

- Cellular Effects : Preliminary studies suggest that this compound could exhibit effects on cell proliferation and apoptosis pathways, making it a candidate for further investigation in cancer therapy .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Several studies have reported that derivatives of benzamide compounds show significant anticancer properties:

- In Vitro Studies : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (Caco-2), and melanoma (MEXF 462). For instance, related compounds showed IC₅₀ values ranging from 2.76 to 9.27 µM against specific tumor cell lines .

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| HeLa | 5.0 |

| Caco-2 | 7.0 |

| MEXF 462 | 9.0 |

Antimicrobial Activity

Thiophene-containing compounds have also been noted for their antimicrobial properties:

- Broad-Spectrum Activity : Similar compounds have shown activity against bacterial strains and fungi, with MIC values reported as low as 0.03 µg/mL against Candida albicans and other pathogens .

Case Studies

- Antitumor Efficacy : A study focused on the synthesis and evaluation of thiophene derivatives found that modifications led to enhanced antitumor activity against multiple cancer cell lines. The presence of the hydroxy group was critical for maintaining solubility and bioactivity .

- Pharmacokinetics : In vivo studies on related compounds indicated favorable pharmacokinetic profiles, including metabolic stability and low toxicity in animal models, suggesting potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2,6-difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, and what are the critical intermediates?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 5-hydroxy-3-(thiophen-3-yl)pentylamine intermediate via thiophene functionalization and subsequent alkylation, and (2) coupling with 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions. Triethylamine is often used to neutralize HCl byproducts, and solvents like dichloromethane or THF are employed for optimal reactivity . Purity is confirmed via HPLC (>98%) and NMR spectroscopy (e.g., thiophene proton signals at δ 7.2–7.4 ppm) .

Q. What spectroscopic techniques are recommended for structural validation of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm the thiophene moiety (δ ~7.3 ppm for aromatic protons) and benzamide carbonyl (δ ~168 ppm).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C17H18F2NO2S: 346.1082).

- IR spectroscopy to identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the primary biological targets reported for structurally analogous benzamide derivatives?

- Methodological Answer : Similar fluorinated benzamides exhibit activity against kinases (e.g., PI3K, IC50 ~50 nM) and inflammatory targets (e.g., COX-2 inhibition, ~70% at 10 μM). Target validation involves in vitro kinase assays (ADP-Glo™) and ELISA-based cytokine profiling (e.g., TNF-α reduction in macrophages) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling step with 2,6-difluorobenzoyl chloride?

- Methodological Answer : Key factors include:

- Solvent selection : Dichloromethane enhances electrophilicity of the acyl chloride compared to THF.

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of benzoyl chloride).

- Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to amine to ensure complete conversion. Yields >85% are achievable with these adjustments .

Q. How do structural modifications (e.g., fluorine substitution, thiophene positioning) influence this compound’s pharmacokinetic properties?

- Methodological Answer : Fluorine atoms enhance metabolic stability by reducing CYP450-mediated oxidation (e.g., t1/2 increases from 2.1 to 4.3 hours in rat liver microsomes). The thiophen-3-yl group improves membrane permeability (PAMPA assay: Pe ~5.6 × 10⁻6 cm/s) compared to phenyl analogs. Computational modeling (e.g., LogP calculations via MarvinSketch) can predict these trends .

Q. How should researchers address contradictory data on this compound’s anti-inflammatory vs. anticancer efficacy across studies?

- Methodological Answer : Contradictions may arise from:

- Cell line specificity : Test in multiple models (e.g., HeLa vs. RAW 264.7 macrophages).

- Dose dependency : Perform full dose-response curves (e.g., IC50 for anti-inflammatory activity may occur at lower concentrations than cytotoxic effects).

- Target promiscuity : Use proteome-wide profiling (e.g., KINOMEscan) to identify off-target interactions .

Q. What strategies are effective in enhancing aqueous solubility for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the hydroxyl group (e.g., 5-hydroxy → phosphate prodrug, solubility >2 mg/mL).

- Co-solvent systems : Use 10% DMSO/PBS for intravenous administration.

- Nanoparticle encapsulation : PEG-PLGA nanoparticles achieve sustained release (e.g., 80% release over 72 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.